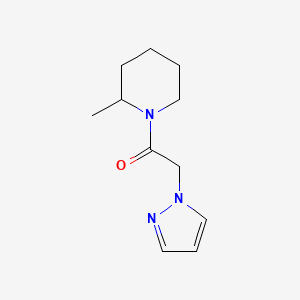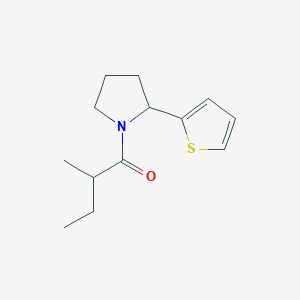
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide, also known as MMCM, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the morpholine family and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide is not fully understood, but it is believed to act as an inhibitor of calcium ion channels and as a modulator of G protein-coupled receptors. This leads to a range of effects on the cells and systems in which it is used, including changes in membrane potential, neurotransmitter release, and intracellular calcium levels.
Biochemical and Physiological Effects:
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of calcium ion channels and G protein-coupled receptors. It has also been found to have analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide in lab experiments is its unique properties, which allow for the study of a range of biological systems. Additionally, 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide is relatively easy to synthesize and has been found to be stable under a range of conditions. However, there are also limitations to the use of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide in lab experiments, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many potential future directions for research on 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide. One area of interest is the development of new pain medications based on the analgesic properties of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide and its effects on various biological systems. There is also potential for the development of new anti-inflammatory medications based on the anti-inflammatory effects of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide. Overall, 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide is a valuable tool for scientific research and has the potential to lead to the development of new medications and treatments for a range of conditions.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide involves the reaction of 4-methylphenyl isocyanate with 3-methylmorpholine in the presence of a catalyst. The resulting product is then further purified by recrystallization. This method has been found to be effective in producing high yields of 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide with high purity.
Applications De Recherche Scientifique
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been widely used in scientific research due to its unique properties. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological systems. 3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide has been used to study the effects of calcium ion channels in cells, as well as the role of G protein-coupled receptors in signal transduction. It has also been used in studies of the central nervous system, including the effects of opioids on pain perception.
Propriétés
IUPAC Name |
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-3-5-12(6-4-10)14-13(16)15-7-8-17-9-11(15)2/h3-6,11H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLGZGMIMPGLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylphenyl)morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(2-fluorophenyl)urea](/img/structure/B7510864.png)
![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)






![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)
